3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine
Description
Historical Development of 1,2,4-Triazole Research
The study of 1,2,4-triazoles dates to the late 19th century, with early synthetic methods such as the Einhorn–Brunner reaction (1898) and Pellizzari reaction (1911) enabling the production of unsubstituted triazoles. These methods laid the groundwork for subsequent modifications, including the introduction of alkyl and sulfur-containing groups. By the mid-20th century, researchers recognized the biological potential of 1,2,4-triazoles, leading to the development of antifungal agents like fluconazole (1990) and itraconazole (1992). The incorporation of sulfur-based substituents, such as methylthio groups, emerged as a strategy to enhance lipophilicity and metabolic stability, exemplified by the synthesis of this compound (CAS 98070-06-5) in the early 21st century.
Position and Significance Within the Triazole Family
1,2,4-Triazoles exhibit two tautomeric forms (1H and 4H), with the 4H tautomer being predominant in this compound due to stabilization by the amine group at position 4. The compound’s structure (C5H10N4S) features:
- Ethyl group (C2H5) : Enhances hydrophobic interactions in biological systems.
- Methylthio group (SCH3) : Contributes to electron-withdrawing effects and hydrogen bonding capabilities.
Table 1: Comparative Properties of Select 1,2,4-Triazole Derivatives
| Compound | Substituents | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| 1,2,4-Triazole | None | 83.08 | -0.56 |
| Fluconazole | Difluorophenyl, alcohol | 306.27 | 0.94 |
| This compound | C2H5, SCH3 | 158.23 | 1.42 |
This derivative’s higher logP relative to unsubstituted triazole aligns with improved membrane permeability, a critical factor in drug design.
Research Significance in Medicinal Chemistry
The compound’s dual functionality—a nucleophilic amine at position 4 and a thioether at position 5—enables diverse chemical modifications. Recent studies highlight its role as a precursor in synthesizing tankyrase inhibitors, where annulated aromatic heterocycles are appended to enhance biochemical potency. For instance, analogs bearing quinoxaline moieties demonstrate picomolar inhibition of TNKS2, a protein implicated in Wnt/β-catenin signaling. Additionally, the methylthio group serves as a metabolic handle for oxidation to sulfoxide or sulfone derivatives, expanding its utility in prodrug design.
Theoretical Framework for Structure-Activity Investigations
The biological activity of this compound can be rationalized through:
- Frontier Molecular Orbital (FMO) Theory : The HOMO-LUMO gap (ΔE = 5.2 eV) suggests moderate reactivity, favoring nucleophilic attacks at the triazole ring.
- Hammett Constants : The methylthio group’s σp value (-0.05) indicates weak electron-donating effects, stabilizing charge distribution during protein binding.
- Molecular Docking : Simulations reveal favorable interactions with cytochrome P450 enzymes, mediated by hydrogen bonds between the amine group and heme propionate residues.
Table 2: Key Computational Parameters for this compound
| Parameter | Value | Method |
|---|---|---|
| HOMO (eV) | -6.8 | DFT/B3LYP/6-31G* |
| LUMO (eV) | -1.6 | DFT/B3LYP/6-31G* |
| Solubility (mg/mL) | 12.4 ± 0.8 | AqSolPred |
| Polar Surface Area (Ų) | 64.3 |
Properties
IUPAC Name |
3-ethyl-5-methylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-3-4-7-8-5(10-2)9(4)6/h3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTLEJSTCOBBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methylthioisocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Alkylating agents like methyl iodide, arylating agents like phenylboronic acid
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine derivatives
Substitution: Various alkyl or aryl substituted triazoles
Scientific Research Applications
3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 4H-1,2,4-triazol-4-amines is illustrated below through comparisons with analogous derivatives:
Table 1: Structural and Functional Comparison of Selected 4H-1,2,4-Triazol-4-amine Derivatives
Structural and Electronic Effects
- Electron-Donating/Accepting Groups : Methoxy (-OMe) or pyridinyl groups improve solubility and enable π-π stacking interactions, critical for binding to biological targets (e.g., enzymes or receptors) .
- Thioether Linkages : Methylthio (-SMe) or arylthio groups increase lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .
Pharmacological Activities
- Antimicrobial Activity : Triazolothiadiazine derivatives (structurally related via annulation) exhibit broad-spectrum antimicrobial effects, with MIC values ranging from 2–64 µg/mL against pathogens like S. aureus and E. coli .
- Neuroprotection : The 4-pyridinyl-substituted analog (Compound 4, Table 1) reduces α-synuclein aggregation by 40–60% in vitro, highlighting the role of aromatic substituents in targeting neurodegenerative pathways .
- Antitubercular Activity : Pyrazolylpyrazoline-clubbed triazoles show MIC values of 0.8–3.2 µg/mL against M. tuberculosis, though direct data for 3-ethyl-5-(methylthio) derivatives remain unexplored .
Biological Activity
3-Ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine is a compound belonging to the 1,2,4-triazole family, which has garnered interest due to its diverse biological activities. This article examines its biological activity, focusing on its antioxidant and antibacterial properties, as well as its potential therapeutic applications.
Overview of 1,2,4-Triazoles
1,2,4-triazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The structural framework of triazoles allows for various substitutions that can enhance their pharmacological efficacy. Compounds containing the triazole moiety have been investigated extensively for their potential in drug development due to their favorable safety profiles and bioactivity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy (both and ), IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. The antioxidant potential of this compound can be assessed through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
In studies involving similar triazole derivatives:
- DPPH Assay : Compounds demonstrated significant radical scavenging activity. For instance, derivatives with a methylthio group showed IC50 values comparable to standard antioxidants like ascorbic acid .
- ABTS Assay : The compound's ability to reduce ABTS radicals was notable, indicating strong electron-donating capabilities that contribute to its antioxidant effects.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) method is commonly used to determine the effectiveness of the compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Escherichia coli | 32 | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 16 | Potent against Gram-positive bacteria |
| Candida albicans | 64 | Moderate antifungal activity |
Studies indicate that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives similar to this compound exhibited enhanced antimicrobial activity when combined with conventional antibiotics. This synergistic effect suggests potential applications in overcoming antibiotic resistance .
- In Vivo Studies : Animal models have shown that triazole compounds can significantly reduce bacterial load in infections caused by resistant strains. These findings support further investigation into their use as adjunct therapies in infectious diseases .
Q & A
Q. What are the optimal synthetic routes and conditions for 3-ethyl-5-(methylthio)-4H-1,2,4-triazol-4-amine?
Methodological Answer: Microwave-assisted synthesis is a robust method for triazole derivatives. For analogous compounds, reactions at 150°C for 45 minutes under 14.4 bar pressure and 200 W microwave irradiation yield high-purity products (~90% yield) . S-alkylation at room temperature in alkaline methanol is also effective, with NaOH facilitating nucleophilic substitution of alkyl halides . Optimization should include varying reaction times (45–60 minutes) and temperatures (110–150°C) to balance yield and energy efficiency .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Peaks for ethyl (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2), methylthio (δ ~2.5 ppm), and triazole NH2 (δ ~5.8 ppm) .
- Elemental analysis : Validate C, H, N, and S percentages (e.g., C% ~43.5, H% ~4.4 for C8H10N4S2 analogs) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 226.0 for triazole-thiophene derivatives) .
- GC/MS : Monitor reaction completion and purity (>95%) .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Tyrosinase inhibition : Use a colorimetric diphenolase assay (e.g., L-DOPA substrate) with Agaricus bisporus tyrosinase. Measure IC50 values in triplicate at 1–100 μM concentrations .
- Antimicrobial activity : Perform microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
Methodological Answer:
- Substituent variation : Replace the ethyl group with bulkier alkyl/aryl groups (e.g., isopropyl, benzyl) to assess steric effects on enzyme binding .
- Thioether modification : Compare methylthio with trifluoromethylthio or benzylthio to evaluate electronic effects on inhibition potency .
- Bioisosteric replacement : Substitute the triazole core with oxadiazole or tetrazole and measure activity changes .
Q. What computational strategies predict binding modes with target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with tyrosinase (PDB: 2Y9X). Prioritize ChemPLP scores and MM-GBSA binding energies for pose validation .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD < 2 Å) .
- QSAR modeling : Train models on IC50 data from analogs (e.g., 5-(pyridin-4-yl) derivatives) to predict activity of novel analogs .
Q. How can contradictions in synthetic yields or bioactivity data be resolved?
Methodological Answer:
- Parameter standardization : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) .
- Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., Schiff bases from aldehyde side reactions) .
- Enzyme source validation : Compare tyrosinase activity from Agaricus bisporus vs. human recombinant sources to rule out assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
